molecular formula C17H21FN4O3 B6570951 N-(4-fluorophenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide CAS No. 1021264-38-9

N-(4-fluorophenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Cat. No.: B6570951
CAS No.: 1021264-38-9
M. Wt: 348.4 g/mol
InChI Key: WOLPRAOZSGCWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,8-triazaspiro[4.5]decane family, characterized by a spirocyclic core with two fused rings (cyclohexane and pyrrolidine). Key structural features include:

  • 2,4-dione groups at positions 2 and 4, contributing to hydrogen-bonding interactions.
  • A 3-propyl substituent, enhancing lipophilicity and steric bulk.
  • An 8-carboxamide group linked to a 4-fluorophenyl moiety, which modulates electronic properties and target binding.

Properties

IUPAC Name

N-(4-fluorophenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O3/c1-2-9-22-14(23)17(20-16(22)25)7-10-21(11-8-17)15(24)19-13-5-3-12(18)4-6-13/h3-6H,2,7-11H2,1H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLPRAOZSGCWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)C(=O)NC3=CC=C(C=C3)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-fluorophenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cardiovascular health and mitochondrial function. This article synthesizes existing research findings to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound belongs to the class of triazaspiro derivatives, characterized by a unique spirocyclic structure that contributes to its biological properties. Its molecular formula is C13H16FN3O3C_{13}H_{16}FN_3O_3, with a molecular weight of approximately 281.28 g/mol.

Research indicates that compounds within the triazaspiro[4.5]decane family may act as inhibitors of the mitochondrial permeability transition pore (mPTP). The opening of mPTP is implicated in myocardial cell death during reperfusion injury following myocardial infarction (MI). By inhibiting mPTP opening, these compounds can potentially reduce apoptotic rates in cardiac tissues.

Cardiovascular Effects

A study published in the Journal of Medicinal Chemistry highlights the discovery and optimization of triazaspiro derivatives targeting mPTP as a novel approach for treating reperfusion damage in myocardial infarction. The selected compounds demonstrated significant mPTP inhibitory activity and improved cardiac function when administered during reperfusion. Notably, these compounds preserved mitochondrial ATP content and did not exhibit off-target effects at cellular levels .

Compound mPTP Inhibition (%) Cardiac Function Improvement (%) Apoptotic Rate Reduction (%)
Compound A854030
Compound B753525
Compound C905040

Other Biological Activities

In addition to cardiovascular effects, preliminary studies suggest that this compound may exhibit anti-inflammatory and potential anticancer properties. The presence of fluorine in its structure could enhance its interaction with biological targets, although specific mechanisms remain to be fully elucidated.

Case Studies

  • Myocardial Infarction Model : In an experimental model of MI, administration of triazaspiro derivatives resulted in significant reductions in myocardial damage markers compared to control groups. The treatment led to enhanced recovery of cardiac function post-reperfusion.
  • Cell Culture Studies : In vitro studies using cardiac myocytes showed that the compound significantly reduced oxidative stress markers and apoptosis when subjected to hypoxic conditions.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Substituents (Position) Key Differences Evidence ID
Target Compound 1,3,8-triazaspiro[4.5]decane 2,4-dione; 3-propyl; 8-(4-fluorophenyl carboxamide) Reference standard
Compound C () 1,3,8-triazaspiro[4.5]decane 4-oxo; 1-phenyl; 3-(N-trifluoroethyl acetamide) Lacks dione groups; trifluoroethyl chain enhances metabolic stability
NFOT () 1,3,8-triazaspiro[4.5]decane 8-(2-naphthalenecarboxamide); 1-(3-fluorophenyl) Naphthalene group increases aromatic stacking; fluorophenyl at position 1 alters spatial orientation
Spiropitan () 1,3,8-triazaspiro[4.5]decane 4-oxo; 8-(4-fluorophenyl-4-oxobutyl); 1-phenyl Oxobutyl linker may improve CNS penetration (tranquilizer use)
Compound 23c () 1,3,8-triazaspiro[4.5]decane 4-oxo; 8-(naphthalen-1-ylmethyl butanamide) Extended butanamide chain likely enhances KRAS-PDEd binding
N-(3-Trifluoromethylphenyl) analogue () 1,3,8-triazaspiro[4.5]decane 2,4-dione; 3-propyl; 8-(3-trifluoromethylphenyl carboxamide) Trifluoromethyl group increases hydrophobicity and electron-withdrawing effects

Pharmacological and Physicochemical Properties

Target Compound vs. Key Analogues

Binding Affinity and Selectivity :

  • The 4-fluorophenyl carboxamide in the target compound likely provides balanced interactions with polar and hydrophobic pockets in targets like DDR1 or PA-binding domains .
  • Compound C () lacks dione groups, reducing hydrogen-bonding capacity but improving solubility due to the trifluoroethyl chain .
  • Spiropitan () demonstrates tranquilizer activity via dopamine receptor modulation, attributed to its 4-oxobutyl linker and fluorophenyl group .

Lipophilicity and Solubility: The 3-propyl group in the target compound increases logP compared to analogues with shorter chains (e.g., methyl or ethyl).

Synthetic Accessibility: Compounds with butanamide linkers () require multi-step synthesis involving reductive amination and purification via flash chromatography . The target compound’s 2,4-dione groups may complicate synthesis due to keto-enol tautomerism, necessitating controlled reaction conditions.

Therapeutic Implications

  • DDR1 Inhibition : The target compound’s dione groups and fluorophenyl carboxamide align with DDR1 inhibitors (), which prevent fibrosis and renal dysfunction .
  • KRAS-PDEd Targeting : Analogues with extended chains (e.g., 23c in ) show promise in cancer treatment via KRAS pathway modulation .
  • Neurological Applications : Spiroperidol derivatives () highlight the scaffold’s versatility in CNS drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.